N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline
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Overview
Description
N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C11H17NOS It is a derivative of aniline, featuring a methoxypropan-2-yl group and a methylsulfanyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The methoxypropan-2-yl and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methoxypropan-2-yl)aniline: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
N-(1-Methoxypropan-2-yl)-4-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at a different position on the aromatic ring.
Uniqueness
N-(1-Methoxypropan-2-yl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methoxypropan-2-yl and methylsulfanyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-5-4-6-11(7-10)14-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
XJTOFQGBLXBHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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